molecular formula C9H10F3NO2 B1304085 2,4-Dimethoxy-5-(trifluoromethyl)aniline CAS No. 228401-47-6

2,4-Dimethoxy-5-(trifluoromethyl)aniline

Cat. No. B1304085
CAS RN: 228401-47-6
M. Wt: 221.18 g/mol
InChI Key: RCOAFFRLRHZLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-5-(trifluoromethyl)aniline is a chemical compound with the CAS Number: 228401-47-6 . It has a molecular weight of 221.18 . It is a solid-powder at ambient temperature .


Synthesis Analysis

The synthesis of 2,4-Dimethoxy-5-(trifluoromethyl)aniline involves the removal of the solvent in vacuo to afford the compound as a light brown solid .


Molecular Structure Analysis

The molecular formula of 2,4-Dimethoxy-5-(trifluoromethyl)aniline is C9H10F3NO2 . This compound has a molecular weight of 221.18 .


Physical And Chemical Properties Analysis

2,4-Dimethoxy-5-(trifluoromethyl)aniline is a solid-powder at ambient temperature . It has a boiling point of 78-80°C .

Scientific Research Applications

Organic Synthesis Building Block

2,4-Dimethoxy-5-(trifluoromethyl)aniline: serves as a versatile building block in organic synthesis. Its electron-donating methoxy groups and electron-withdrawing trifluoromethyl group make it a valuable intermediate for constructing complex molecules. It can be used to synthesize various pharmaceuticals, agrochemicals, and polymers by introducing the trifluoromethyl group, which often enhances biological activity and stability .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to develop new drug candidates. The presence of the trifluoromethyl group is particularly significant as it can improve the metabolic stability of pharmaceuticals. Researchers can modify the aniline moiety to create derivatives with potential therapeutic effects against a range of diseases .

Material Science

The compound’s unique structure allows for its use in material science, particularly in the development of organic semiconductors. Its ability to donate electrons can be harnessed to create materials with specific electronic properties, useful in the production of OLEDs and other electronic devices .

Analytical Chemistry

2,4-Dimethoxy-5-(trifluoromethyl)aniline: can be employed as a standard or reagent in analytical chemistry. Its well-defined structure and properties allow for its use in calibrating instruments or as a reference compound in mass spectrometry and NMR spectroscopy .

Agricultural Research

In the field of agricultural research, this compound can be used to synthesize new pesticides or herbicides. The trifluoromethyl group can confer increased potency and selectivity to these agents, potentially leading to more effective and environmentally friendly agricultural chemicals .

Fluorine Chemistry

As a fluorinated compound, it is pivotal in fluorine chemistry research. Scientists can explore its reactivity and use it to study the effects of fluorination on chemical properties and reactivity, which is crucial for developing new fluorinated compounds .

Chemical Education

This aniline derivative can also be used in chemical education as a teaching aid to demonstrate various chemical reactions and synthesis strategies. Its reactions can exemplify nucleophilic substitution, electrophilic aromatic substitution, and other fundamental organic chemistry concepts .

Environmental Science

Lastly, the study of 2,4-Dimethoxy-5-(trifluoromethyl)aniline can contribute to environmental science by understanding its degradation and interaction with environmental factors. This knowledge is essential for assessing the environmental impact of fluorinated compounds and designing more sustainable chemicals .

Safety and Hazards

This compound is classified as a warning under the GHS07 pictograms . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include P271, P260, and P280, suggesting that it should not be eaten, drunk, or smoked when using this product, and it should not get in eyes, on skin, or on clothing .

properties

IUPAC Name

2,4-dimethoxy-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c1-14-7-4-8(15-2)6(13)3-5(7)9(10,11)12/h3-4H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOAFFRLRHZLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(F)(F)F)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381609
Record name 2,4-dimethoxy-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-5-(trifluoromethyl)aniline

CAS RN

228401-47-6
Record name 2,4-dimethoxy-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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